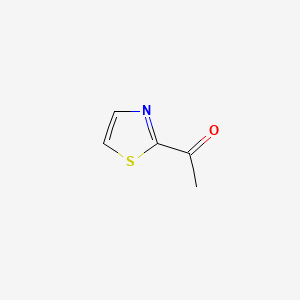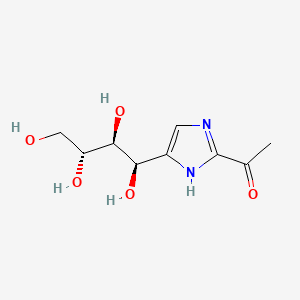
3-苯甲酰吡啶
描述
3-Benzoylpyridine is a pyridine derivative . It is used in organic synthesis and has a molar mass of 183.21 g/mol .
Molecular Structure Analysis
The molecular formula of 3-Benzoylpyridine is C12H9NO . Its molecular weight is 183.21 g/mol . The InChI string representation of its structure is InChI=1S/C12H9NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9H .科学研究应用
1. 酶诱导和相互作用
3-苯甲酰吡啶(3BP)以其对肝脏细胞色素P450(CYP)酶的影响而闻名。它显著增加了大鼠肝微粒体中由CYP2B和CYP3A酶介导的活性和全CYP含量。这意味着3BP在体内药物代谢和解毒过程中的潜在作用(Murray et al., 1998)。
2. 代谢研究
3BP在肝脏中经历快速代谢,导致形成各种代谢物。对大鼠和狗的研究显示,3BP的代谢存在显著的物种差异,形成并排泄各种衍生物。了解这些代谢途径对评估与3BP相关化合物的药代动力学和潜在毒性至关重要(Eyer & Hell, 1983)。
3. 光化学反应
3-苯甲酰吡啶的光化学行为,特别是其光还原反应,在物理化学领域备受关注。研究探讨了其在不同pH条件下在水溶液中的行为,导致形成各种自由基和水合中间体。这项研究对于理解吡啶衍生物的光物理学和光化学至关重要(Li et al., 2009)。
4. 光谱研究
使用红外光谱、紫外吸收和拉曼光谱进行了对3-苯甲酰吡啶的振动和电子性质的研究。这些研究对于理解该分子的结构和电子特性至关重要,这些特性在各种化学和制药应用中非常重要(Sett et al., 2017)。
5. 配位化学
3-苯甲酰吡啶与各种金属形成配合物,显示不同的配位模式和结构。这些配合物在材料科学和催化中具有潜在应用。对这些配合物的研究有助于更广泛地理解配位化学并开发新材料(Ghedini et al., 2004)。
6. 抗惊厥活性
3-和4-苯甲酰吡啶肟的新衍生物显示出有希望的抗惊厥活性,可能优于瓦尔波酸等标准药物。这项研究突显了3-苯甲酰吡啶衍生物在治疗癫痫和相关神经疾病中的治疗潜力(Gaydukov et al., 2020)。
安全和危害
作用机制
Target of Action
3-Benzoylpyridine, a derivative of benzoylpyridine, primarily targets the glutamate, dopamine, and serotonin receptors in the brain . These receptors play a crucial role in maintaining various brain functions, including wakefulness levels, psychological and physical activity, behavior regulation, learning, memory, and perception of sensory and pain impulses .
Mode of Action
The compound interacts with its targets, leading to significant changes in the functional activity of the NMDA, mGluII, and D2 receptors in the brains of animals that suffered seizures . The anticonvulsant effects of 3-Benzoylpyridine are accompanied by the restoration of the number of D2 receptors in the striatum .
Pharmacokinetics
Its efficacy in animal models suggests that it has suitable bioavailability .
Result of Action
3-Benzoylpyridine exhibits pronounced anticonvulsant activity. It prevents convulsions and protects 100% of animals against death in a dose-dependent manner in the maximal electroshock seizure test . In the pentylenetetrazole epilepsy model, the compounds decrease the latent period of the first clonic seizure onset . The compound GIZH-298, a 4-benzoylpyridine oxime derivative, completely eliminates the secondary-generalized tonic-clonic seizures and protects 100% of animals against death in the stable stage of the epileptic status caused by the administration of d, l -homocysteine thiolactone .
属性
IUPAC Name |
phenyl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMBAPVTUHZCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202591 | |
| Record name | 3-Benzoylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoylpyridine | |
CAS RN |
5424-19-1 | |
| Record name | Phenyl-3-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzoylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzoylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzoylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 3-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BENZOYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A1326450X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-benzoylpyridine?
A1: 3-Benzoylpyridine has the molecular formula C12H9NO and a molecular weight of 183.20 g/mol.
Q2: What spectroscopic data are available for 3-benzoylpyridine?
A: Research has explored various spectroscopic properties of 3-benzoylpyridine, including:* UV-Vis absorption and phosphorescence spectra: These studies reveal solvent and protonation effects on the electronic transitions of the molecule. [, ]* Time-resolved resonance Raman spectroscopy: This technique provides insights into the photoreactions of 3-benzoylpyridine in aqueous solutions under different pH conditions. []* Electron spin resonance (ESR) spectroscopy: ESR studies have been used to characterize the radical anions of 3-benzoylpyridine and its isomers. []* Infrared (IR) spectroscopy: IR data, particularly for metal complexes of 3-benzoylpyridine, provide information about the coordination mode of the ligand and the nature of the metal-ligand bonds. []
Q3: How does the position of the benzoyl group on the pyridine ring affect the photophysical properties?
A: The position of the benzoyl group significantly influences the photophysical behavior. For instance, 2-benzoylpyridine does not sensitize biacetyl phosphorescence in aqueous solutions, unlike its 3- and 4-substituted isomers. [] This difference highlights the impact of the heteroatom position on the triplet state properties and energy transfer processes.
Q4: Does modifying the pyridine ring of 3-benzoylpyridine influence its coordination chemistry?
A: Yes, substituents on the pyridine ring can significantly alter the coordination behavior of 3-benzoylpyridine. For example, the presence of electron-donating groups can enhance the ligand's ability to bind to metal ions. []
Q5: What are the key photochemical reactions of 3-benzoylpyridine?
A: 3-Benzoylpyridine undergoes photoreduction in the presence of hydrogen donors like alcohols. This process generates a ketyl radical, similar to benzophenone. [] The reaction pathway and product distribution are influenced by the solvent and reaction conditions.
Q6: How does pH affect the photoreactions of 3-benzoylpyridine in aqueous solutions?
A: The photochemistry of 3-benzoylpyridine in water is highly sensitive to pH.
Neutral to slightly basic conditions: Primarily yields the 3-phenyl pyridyl ketyl radical via photoreduction. [] * Moderately acidic (pH 3): Protonation of 3-benzoylpyridine promotes the formation of a short-lived hydration intermediate. []* Highly acidic (pH ≤ 1):* Favors the generation of a 3-benzoylpyridine dication triplet state, which reacts with water to form the hydration species observed at pH 3. []
Q7: Does 3-benzoylpyridine exhibit any luminescent properties?
A: Yes, 3-benzoylpyridine displays luminescence, both as a free ligand and when coordinated to metal centers. [, , ] The nature of the emission (e.g., fluorescence, phosphorescence) and its energy are influenced by factors such as:* Substituents on the pyridine ring.* The identity of the metal ion in metal complexes.* Temperature.* Solvent or crystalline environment.
Q8: Are there any known applications of 3-benzoylpyridine in material science?
A: 3-Benzoylpyridine and its derivatives have shown potential in developing luminescent materials. [] The tunable emission properties of copper(I) halide complexes incorporating 3-benzoylpyridine make them promising candidates for applications in areas like light-emitting diodes (LEDs) and sensors.
Q9: Has 3-benzoylpyridine been investigated for any biological activity?
A: Research on the biological activity of 3-benzoylpyridine is limited. Studies have primarily focused on its metabolism [] and its use as a starting material for synthesizing potential antiarthritic agents. []
Q10: What is known about the metabolism of 3-benzoylpyridine in vivo?
A: Studies in rats and dogs show that 3-benzoylpyridine undergoes rapid metabolism, primarily in the liver. [] The major metabolic pathways include:* N-oxidation* Reduction to 3-(α-hydroxybenzyl)pyridine* Glucuronidation
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)





